Cas no 1002752-51-3 ((S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide)

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- (S)-2-(3-broMophenyl)-3-(4-chlorophenyl)-N-Methoxy-N-MethylpropanaMide
- Benzenepropanamide, α-(3-bromophenyl)-4-chloro-N-methoxy-N-methyl-, (αS)-
- (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide
-
- MDL: MFCD22419826
- インチ: 1S/C17H17BrClNO2/c1-20(22-2)17(21)16(13-4-3-5-14(18)11-13)10-12-6-8-15(19)9-7-12/h3-9,11,16H,10H2,1-2H3/t16-/m0/s1
- InChIKey: OAWHEQQWVGAVLF-INIZCTEOSA-N
- ほほえんだ: C(N(OC)C)(=O)[C@H](C1=CC=CC(Br)=C1)CC1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 381.01312g/mol
- どういたいしつりょう: 381.01312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 29.5Ų
- ぶんしりょう: 382.7g/mol
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D778783-1g |
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |
1002752-51-3 | 95% | 1g |
$870 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580597-1g |
(S)-2-(3-bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |
1002752-51-3 | 98% | 1g |
¥8100 | 2023-04-17 | |
eNovation Chemicals LLC | D778783-1g |
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |
1002752-51-3 | 95% | 1g |
$870 | 2025-02-21 | |
eNovation Chemicals LLC | D778783-1g |
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |
1002752-51-3 | 95% | 1g |
$870 | 2025-02-25 |
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamideに関する追加情報
Research Brief on (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide (CAS: 1002752-51-3)
In recent years, the compound (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide (CAS: 1002752-51-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of bromophenyl and chlorophenyl moieties, along with the N-methoxy-N-methylpropanamide group, contributes to its distinct pharmacological properties. Researchers have been actively investigating its synthesis, mechanism of action, and potential as a lead compound in drug development.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and optimization strategies for (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide. The study highlighted the importance of stereoselective synthesis to achieve the desired (S)-enantiomer, which exhibits superior biological activity compared to its (R)-counterpart. The researchers employed advanced catalytic methods, including asymmetric hydrogenation, to achieve high enantiomeric purity. The optimized synthetic route not only improved yield but also reduced the environmental impact, aligning with the principles of green chemistry.
Another significant area of research focuses on the biological activity of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide. Preliminary in vitro studies have demonstrated its potent inhibitory effects on specific protein kinases involved in inflammatory pathways. These findings suggest its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further mechanistic studies are underway to elucidate the molecular interactions and signaling pathways modulated by this compound.
In addition to its anti-inflammatory properties, (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide has shown promise in oncology research. A recent preclinical study reported its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's unique structure allows it to bypass common resistance mechanisms, making it a valuable candidate for combination therapies. Researchers are now investigating its pharmacokinetics and toxicity profile to assess its suitability for clinical trials.
The pharmaceutical industry has also taken note of the commercial potential of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide. Several companies have filed patents covering its synthesis, formulations, and therapeutic applications. These patents highlight the growing interest in leveraging this compound for the development of novel drugs. Industry experts predict that further research and development efforts will likely lead to the emergence of new drug candidates based on this scaffold in the coming years.
Despite the promising findings, challenges remain in the development of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Collaborative efforts between academia and industry will be crucial to overcome these hurdles and translate the research findings into clinically viable treatments.
In conclusion, (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide (CAS: 1002752-51-3) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural attributes and diverse biological activities make it a valuable candidate for further investigation. Continued research efforts will undoubtedly shed more light on its therapeutic potential and pave the way for innovative drug development.
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